molecular formula C14H12BrNO B2878655 (Z)-N-(4-bromobenzylidene)-4-methylaniline oxide CAS No. 691376-79-1

(Z)-N-(4-bromobenzylidene)-4-methylaniline oxide

Cat. No. B2878655
CAS RN: 691376-79-1
M. Wt: 290.16
InChI Key: ZQNMYUGXPZWALV-YBEGLDIGSA-N
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Description

“(Z)-N-(4-bromobenzylidene)-4-methylaniline oxide” is likely an organic compound containing a bromobenzylidene group attached to a methylaniline oxide. The “Z” denotes the configuration of the double bond, indicating that the highest priority groups on either side of the double bond are on the same side .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, 4-bromo-4’-chloro benzylidene aniline was synthesized from 4-Bromobenzaldehyde and benzenesulphonylhydrazine .


Molecular Structure Analysis

The molecular structure would likely be determined using techniques such as X-ray crystallography , NMR , and FTIR .


Physical And Chemical Properties Analysis

The physical and chemical properties would likely be determined using techniques such as UV-vis spectroscopy, FTIR, and NMR . The compound’s reactivity could be analyzed by looking at the HOMO-LUMO energy gap and other quantum chemical descriptors .

Scientific Research Applications

Electroanalytical Applications

A glassy carbon (GC) surface modified with a monolayer of 4-bromophenyl was examined as a voltammetric electrode for some redox systems . The modified electrode exhibited very slow electron transfer in comparison to the unmodified surface by factors which varied with the redox systems . This suggests that the compound could be used in electroanalytical applications and possibly in electrocatalysis .

Nonlinear Optical Material

The compound has been synthesized and purified by repeated recrystallization . Single crystals of the compound were grown in acetone solvent by slow evaporation at room temperature . The compound is a new derivative of the benzylideneaniline family and has been identified as a novel nonlinear optical material .

Synthesis of Polysubstituted Benzenes

The compound can be used in the synthesis of polysubstituted benzenes . A bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .

High-Purity Oxazolone Derivative

The compound is a high-purity oxazolone derivative . It offers a unique blend of reactivity and selectivity for advanced research and synthesis needs .

Mechanical Properties Study

The compound has been used in the study of different mechanical properties . Intermolecular interactions and crystal packing of three polymorphs of the title compound are described in the context of their different mechanical properties .

Advanced Research and Synthesis

The compound is available for scientific research needs . It is also known by registry numbers ZINC000004241926 . This compound is available from 2 suppliers, including Combi-Blocks, Inc., A2B Chem LLC .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some bromobenzylidene compounds have been studied for their biological activity .

Future Directions

The future directions would depend on the specific properties and potential applications of the compound. For instance, some bromobenzylidene compounds have been studied for their potential use in optical applications and as sensors .

properties

IUPAC Name

1-(4-bromophenyl)-N-(4-methylphenyl)methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-11-2-8-14(9-3-11)16(17)10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNMYUGXPZWALV-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Br)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-bromobenzylidene)-4-methylaniline oxide

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